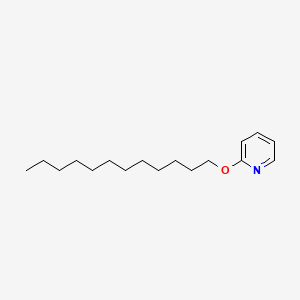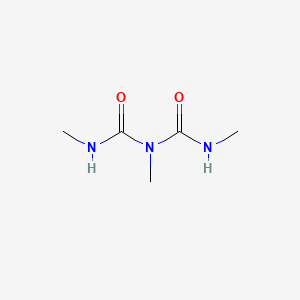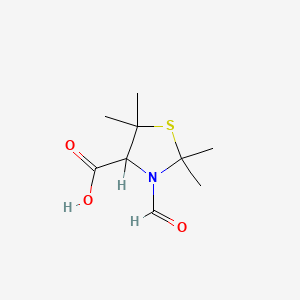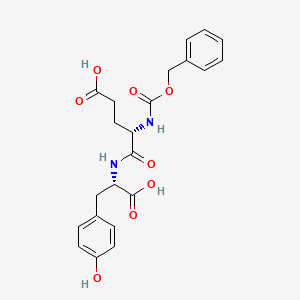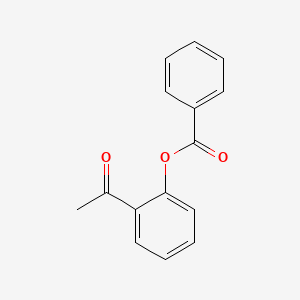
2-Acetylphenyl benzoate
Overview
Description
2-Acetylphenyl benzoate, also known as 2-APB, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and is composed of two carbons, two hydrogens, and one oxygen. 2-APB is a white, crystalline solid that is soluble in water and has a melting point of 58°C. It is a relatively simple compound, making it an ideal choice for a variety of research applications.
Scientific Research Applications
Kinetics and Phase-Transfer Catalysis
- Kinetics in Phase-Transfer Catalysis : The kinetics of synthesizing 4-acetylphenyl benzoate (a derivative of 2-acetylphenyl benzoate) were studied, revealing a strong dependence on agitation speeds in a third-phase catalytic reaction. A 100% yield was achieved rapidly under certain conditions, demonstrating the efficiency of this method in synthesizing this compound derivatives (Huang & Yang, 2005).
Chemical Reactions and Mechanisms
- Intramolecular Nucleophilic Participation : Research indicated that the keto-carbonyl group of 2-acetylphenyl mesitoate (related to this compound) participates intramolecularly in basic conditions, leading to specific reaction mechanisms and product formations (Burrows & Topping, 1970).
- Synthesis of 2-Aroylcoumaran-3-ones : A study highlighted a new synthesis method for 2-aroylcoumaran-3-ones using hypervalent iodine oxidation of 2-acetylphenyl benzoates, showcasing an application in organic synthesis (Prakash & Goyal, 1992).
- Baker-Venkatraman Rearrangement Mechanism : The Baker-Venkatraman rearrangement of 2-acetylphenyl benzoates was studied, revealing insights into the kinetics and mechanisms of this chemical transformation in basic solutions (Bowden & Chehel-Amiran, 1986).
Environmental and Biological Applications
- Anaerobic Degradation in Sediments : In environmental studies, compounds like 2,4-dichlorophenol were anaerobically degraded in sediments, leading to the formation of benzoate, a product related to this compound. This research provides insights into the degradation pathways of similar compounds in natural environments (Zhang & Wiegel, 1990).
- **Ultrasound Synthesis and Biological Screening**: A study on the ultrasound synthesis of novel cyclic β-diketones from this compound revealed an efficient and environmentally friendly method for creating biologically active compounds. These compounds were further evaluated for their antibacterial and antifungal activities, demonstrating the potential pharmaceutical applications of this compound derivatives (Suryawanshi et al., 2013).
Metal Ion Interactions in Bacterial Consortia
- Heavy Metal Ion Effects : Research on the effects of heavy metal ions on bacterial consortia involved in the biotransformation and biodegradation of chlorinated compounds like 2-chlorophenol and 3-chlorobenzoate (related to this compound) showed how metal ions can influence microbial degradation processes. This study is important for understanding the environmental fate of this compound and related compounds in the presence of heavy metals (Kuo & Genthner, 1996).
Organic Chemistry Synthesis and Reactions
- Intramolecular Cyclization Reactions : A study on the intramolecular cyclization reactions of bis(2-acetylphenyl)dichalcogenides revealed new methods for synthesizing substituted benzo[b]chalcogenophenes. This research demonstrates the versatility of this compound in organic synthesis and its potential for creating novel compounds (Pöllnitz & Silvestru, 2015).
Food Preservative and Health Effects
- Sodium Benzoate and Glucose Homeostasis : While not directly related to this compound, a study on sodium benzoate, a benzoate derivative, explored its effects on glucose homeostasis in humans. This research contributes to the understanding of how benzoate derivatives might affect human health (Lennerz et al., 2015).
Mechanism of Action
Target of Action
This compound is a derivative of benzoic acid and acetophenone, both of which have various biological activities, suggesting that 2-Acetylphenyl benzoate may interact with multiple targets .
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of many secondary metabolites, including phenolic compounds .
Pharmacokinetics
Its physicochemical properties such as a relatively low molecular weight (240254 Da), a moderate logP value (285), and the presence of potential hydrogen bond acceptors and donors suggest that it may have favorable bioavailability .
Result of Action
Benzoic acid derivatives are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific studies on these aspects are currently lacking .
properties
IUPAC Name |
(2-acetylphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVPPUDQJRWOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884026 | |
| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4010-33-7 | |
| Record name | 1-[2-(Benzoyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4010-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-(benzoyloxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004010337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-(Benzoyloxy)acetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(Benzoyloxy)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the Baker-Venkataraman rearrangement and how does 2-acetylphenyl benzoate play a role?
A1: In this reaction, this compound serves as the starting material. The mechanism involves a series of steps:
- Rearrangement: The resulting intermediate undergoes a rearrangement, followed by protonation, to yield the final cyclic β-diketone product. [, ]
Q2: What are the advantages of using ultrasound irradiation in the synthesis of cyclic β-diketones from 2-acetylphenyl benzoates?
A2: Studies have demonstrated that utilizing ultrasound irradiation during the Baker-Venkataraman transformation of 2-acetylphenyl benzoates offers several advantages compared to conventional methods. These benefits include: [, ]
Q3: How does the structure of this compound influence its reactivity in the Baker-Venkataraman rearrangement?
A3: The presence of the ortho-acetyl group in this compound is crucial for the Baker-Venkataraman rearrangement. This is because it enables the formation of the carbanion intermediate, which is essential for the intramolecular cyclization step. [, ] Modifying the substituents on either the acetylphenyl or benzoate rings can influence the reaction rate and product distribution by affecting the acidity of the acetyl proton and the electrophilicity of the ester carbonyl group.
Q4: Beyond the Baker-Venkataraman Rearrangement, are there other notable reactions involving this compound?
A4: Yes, research has explored the reactivity of this compound in other reactions. For instance:
- Hypervalent Iodine Oxidation: Treating 2-acetylphenyl benzoates with [hydroxy(tosyloxy)iodo]benzene (HTIB) leads to the formation of 2-[(tosyloxy)acetyl] phenyl benzoates. These intermediates can undergo a subsequent Baker-Venkataraman rearrangement in the presence of potassium hydroxide to yield 2-aroylbenzofuran-3(2H)-ones. []
- Base-Catalyzed Solvolysis with Intramolecular Participation: Studies have shown that 2-acetylphenyl mesitoate (a derivative of this compound) undergoes hydrolysis significantly faster than its 4-isomer due to neighboring group participation by the keto-carbonyl group. In anhydrous methanol, this participation leads to the formation of the dimethyl acetal of 2-hydroxyacetophenone under basic conditions. []
Q5: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?
A5: Researchers utilize a combination of techniques for characterizing this compound and the products derived from its reactions:
- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) provides detailed structural information. Additionally, UV/Vis spectroscopy helps analyze the compound's absorption properties. [, ]
- Mass Spectrometry: This technique aids in determining the molecular weight and fragmentation pattern of the compound, providing further confirmation of its structure. []
- Elemental Analysis: This method confirms the elemental composition of the compound, ensuring it matches the theoretical values. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






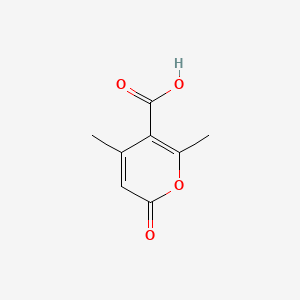
![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)

